molecular formula C24H18N4O3S B11632698 (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11632698
M. Wt: 442.5 g/mol
InChI Key: YQJQASJBTLOOCV-JAIQZWGSSA-N
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Description

(2Z)-5-AMINO-7-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with a unique structure that includes a thiazolopyridine core, multiple methoxyphenyl groups, and dicarbonitrile functionalities. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-AMINO-7-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate then undergoes cyclization with malononitrile under basic conditions to yield the thiazolopyridine core. Subsequent functionalization steps introduce the amino and methoxyphenyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-AMINO-7-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Reduced amine derivatives with altered electronic properties.

    Substitution: Substituted derivatives with new functional groups introduced at the amino or methoxyphenyl positions.

Scientific Research Applications

(2Z)-5-AMINO-7-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-5-AMINO-7-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-AMINO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE
  • (2Z)-5-AMINO-7-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE

Uniqueness

The uniqueness of (2Z)-5-AMINO-7-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE lies in its specific substitution pattern and the presence of methoxy groups, which can significantly influence its electronic properties and biological activity. Compared to similar compounds, it may exhibit distinct reactivity and selectivity in chemical reactions, as well as unique biological effects.

Properties

Molecular Formula

C24H18N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(2Z)-5-amino-7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C24H18N4O3S/c1-30-16-7-3-14(4-8-16)11-20-23(29)28-22(27)18(12-25)21(19(13-26)24(28)32-20)15-5-9-17(31-2)10-6-15/h3-11,21H,27H2,1-2H3/b20-11-

InChI Key

YQJQASJBTLOOCV-JAIQZWGSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)OC)C#N)N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)OC)C#N)N

Origin of Product

United States

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